Odoratisol B
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Overview
Description
Preparation Methods
Odoratisol B is typically obtained through extraction from the air-dried bark of Machilus odoratissima Nees . The extraction process involves the use of organic solvents to isolate the compound from the plant material.
Chemical Reactions Analysis
Odoratisol B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In chemistry, it is used as a reference compound for studying the structure and reactivity of neolignans . In biology and medicine, Odoratisol B has shown potential as an anti-inflammatory and antioxidant agent . It is also being investigated for its potential use in the treatment of various diseases, including cancer and cardiovascular diseases .
Mechanism of Action
The mechanism of action of Odoratisol B involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may inhibit the activity of pro-inflammatory cytokines and reactive oxygen species .
Comparison with Similar Compounds
Odoratisol B is structurally similar to other neolignans, such as machilin C . it is unique in its specific structural features and pharmacological properties. Similar compounds include other neolignans isolated from the Lauraceae family, such as cyclolignans and oxyneolignans . These compounds share similar structural features but differ in their specific chemical and biological properties .
Properties
CAS No. |
891182-94-8 |
---|---|
Molecular Formula |
C20H24O5 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[(1S,2R)-1-hydroxy-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24O5/c1-5-6-14-7-10-17(19(11-14)24-4)25-13(2)20(22)15-8-9-16(21)18(12-15)23-3/h5-13,20-22H,1-4H3/b6-5+/t13-,20-/m1/s1 |
InChI Key |
WCFYXOLUODJLKB-IDVZPQIDSA-N |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)O[C@H](C)[C@H](C2=CC(=C(C=C2)O)OC)O)OC |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC(C)C(C2=CC(=C(C=C2)O)OC)O)OC |
Origin of Product |
United States |
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